molecular formula C26H28O13 B12322673 5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

Cat. No.: B12322673
M. Wt: 548.5 g/mol
InChI Key: NZZNHGSHLAHPCG-UHFFFAOYSA-N
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Description

Chrysin 6-C-arabinoside 8-C-glucoside is a natural flavonoid compound known for its various biological activities. It is a derivative of chrysin, a flavone found in honey, propolis, and various plants. This compound has garnered attention due to its potential therapeutic applications, particularly as an α-glucosidase inhibitor, which is widely used in the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chrysin 6-C-arabinoside 8-C-glucoside typically involves the glycosylation of chrysin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer sugar moieties to the hydroxyl groups of chrysin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of Chrysin 6-C-arabinoside 8-C-glucoside may involve large-scale extraction from natural sources or synthetic methods. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Synthetic methods, as mentioned earlier, can be scaled up using optimized reaction conditions and industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions

Chrysin 6-C-arabinoside 8-C-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chrysin 6-C-arabinoside 8-C-glucoside has a wide range of scientific research applications:

Mechanism of Action

Chrysin 6-C-arabinoside 8-C-glucoside exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound reduces the breakdown of complex carbohydrates into glucose, thereby lowering blood sugar levels. Additionally, it can inhibit the release of calcitonin gene-related peptide (CGRP) and the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which are involved in pain and inflammation pathways .

Comparison with Similar Compounds

Chrysin 6-C-arabinoside 8-C-glucoside is unique due to its dual glycosylation at the 6-C and 8-C positions. Similar compounds include:

    Chrysin 6-C-glucosyl-8-C-arabinoside: Another glycosylated derivative of chrysin with similar biological activities.

    Chrysin-7-O-glucoside: A mono-glycosylated derivative with different solubility and bioavailability properties.

    Oroxylin A 7-O-glucuronide: A related flavonoid with distinct pharmacological effects .

Chrysin 6-C-arabinoside 8-C-glucoside stands out due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity.

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZNHGSHLAHPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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